

Polysucrose 400: A Technical Guide to its Synthesis, Properties, and Applications in Research

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Compound of Interest		
Compound Name:	Polysucrose 400	
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Abstract

Polysucrose 400 is a synthetic, non-ionic polymer of sucrose and epichlorohydrin with a high molecular weight, typically around 400,000 Daltons. Its highly branched, hydrophilic nature and low osmotic pressure in solution make it an invaluable tool in various life science research and drug development applications. This technical guide provides an in-depth overview of **Polysucrose 400**, covering its synthesis, key physicochemical properties, and detailed experimental protocols for its primary application in density gradient centrifugation for the separation of cells and subcellular components.

Introduction

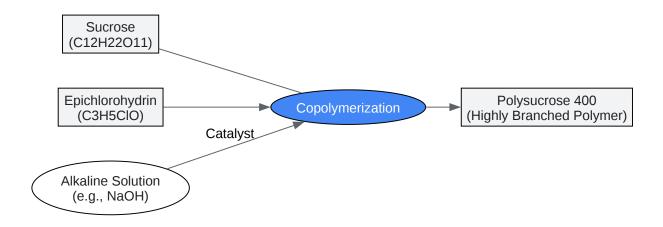
Polysucrose 400, often referred to by the trade name Ficoll® 400, is a versatile polymer synthesized from the copolymerization of sucrose and epichlorohydrin.[1][2] The resulting molecules are highly branched with a high density of hydroxyl groups, which imparts excellent solubility in aqueous solutions.[1] A key characteristic of **Polysucrose 400** is its ability to form solutions of high density and low viscosity with an osmotic pressure that is physiologically compatible with most cells.[3] This property makes it an ideal medium for the separation of biological materials based on their density without causing osmotic stress and cell damage.[4] [5]



Its applications are extensive, ranging from the isolation of various cell types (e.g., peripheral blood mononuclear cells), cell organelles, and viruses to its use as a stabilizing agent for protein solutions and as an immunologically inert carrier for haptens.[5]

Synthesis of Polysucrose 400

Polysucrose 400 is synthesized through a cross-linking reaction between sucrose and epichlorohydrin in an alkaline aqueous solution. The primary and secondary hydroxyl groups on the sucrose molecules react with epichlorohydrin, leading to the formation of a highly branched, high-molecular-weight polymer.



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Figure 1. Simplified reaction scheme for the synthesis of **Polysucrose 400**.

Physicochemical Properties

The utility of **Polysucrose 400** in research applications is dictated by its unique physicochemical properties. A summary of these properties is provided in the tables below. Note: The data for viscosity, density, and osmolality are derived from graphical data for Ficoll® PM400, a chemically analogous product, and should be considered a close approximation for **Polysucrose 400**.[6]





Table 1: General Physicochemical Properties of

Polysucrose 400

Property	Value	Reference(s)
Appearance	White to off-white powder	[4]
Molecular Weight (Mw)	300,000 - 550,000 g/mol	[3][4]
Average Molecular Weight (Mw)	400,000 ± 100,000 g/mol	[4][5]
Solubility in Water	Up to 50% (w/v)	[6]
Intrinsic Viscosity (20°C)	0.14 - 0.20 dL/g	[5]
Specific Rotation (α)D,20	+53° to +59°	[5]
pH (10% w/v aqueous solution)	5.5 - 8.5	[5]

Table 2: Density of Polysucrose 400 Solutions at 20°C

Concentration (% w/v)	Density (g/mL)
0	1.000
10	1.035
20	1.068
30	1.100
40	1.135
50	1.170
Data extrapolated from Cytiva's Ficoll PM400 datasheet.[6]	

Table 3: Relative Viscosity of Polysucrose 400 Solutions at 20°C



Concentration (% w/v)	Relative Viscosity (ηr)
0	1
10	5
20	20
30	80
40	300

Data extrapolated from Cytiva's Ficoll PM400 datasheet.[6]

Table 4: Osmolality of Polysucrose 400 Solutions

Concentration (% w/v)	Osmolality (mOsm/kg H ₂ O)
0	0
5	~5
10	~10
15	~18
20	~28

Data extrapolated from Cytiva's Ficoll PM400 datasheet.[6]

Experimental Protocols: Density Gradient Centrifugation

One of the most common applications of **Polysucrose 400** is in the preparation of density gradients for the separation of cells and subcellular components. Below is a detailed protocol for the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood using a discontinuous density gradient.



Preparation of a Discontinuous Polysucrose 400 Gradient

This protocol describes the preparation of a simple two-layer discontinuous gradient, which is often sufficient for PBMC isolation.[4]

Materials:

- Polysucrose 400 powder
- Sterile, pyrogen-free water for injection or cell culture grade water
- Balanced salt solution (e.g., PBS or Hanks' Balanced Salt Solution)
- 50 mL conical centrifuge tubes
- · Sterile pipettes

Procedure:

- Prepare Stock Solutions: Prepare two different concentrations of Polysucrose 400 in a balanced salt solution. For PBMC isolation, solutions with densities of approximately 1.077 g/mL are commonly used.[2][7] This can be achieved by dissolving the appropriate amount of Polysucrose 400. The exact concentration required to achieve a specific density should be determined empirically or by consulting manufacturer's literature. For example, a solution of approximately 6% (w/v) Ficoll PM400 in a diatrizoate solution has a density of 1.077 g/mL.
- Layering the Gradient:
 - Carefully pipette the higher density Polysucrose 400 solution into the bottom of a 50 mL conical tube.
 - Slowly and carefully layer the lower density solution on top of the higher density solution,
 taking care not to mix the two layers. A distinct interface should be visible.

Isolation of PBMCs from Whole Blood

Materials:



- Anticoagulated whole blood (e.g., with EDTA or heparin)
- Balanced salt solution (e.g., PBS)
- Prepared discontinuous Polysucrose 400 gradient
- 50 mL conical centrifuge tubes
- Sterile pipettes
- Centrifuge with a swinging-bucket rotor

Procedure:

- Blood Dilution: Dilute the whole blood 1:1 with a balanced salt solution at room temperature.
 [1][7]
- Layering of Blood: Carefully layer the diluted blood onto the prepared **Polysucrose 400** gradient.[1][8] Hold the tube at an angle and slowly dispense the blood against the side of the tube just above the gradient interface to minimize mixing.
- Centrifugation: Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[7][8]
- Harvesting PBMCs: After centrifugation, four distinct layers will be visible (from top to bottom):
 - Plasma
 - A cloudy band of PBMCs at the plasma-Polysucrose 400 interface
 - Polysucrose 400 solution
 - A pellet of red blood cells and granulocytes at the bottom of the tube Carefully aspirate the PBMC layer using a sterile pipette and transfer to a new 50 mL conical tube.[1][7]
- Washing:

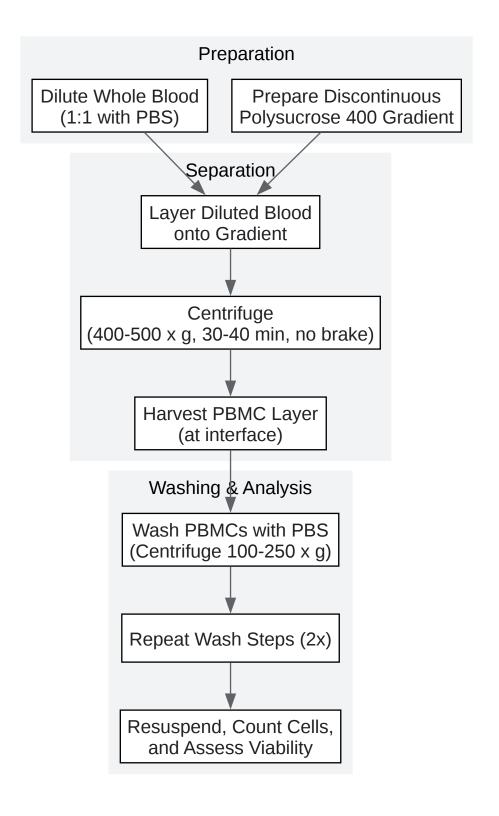
Foundational & Exploratory





- Add at least 3 volumes of balanced salt solution to the harvested PBMCs.
- Centrifuge at 100-250 x g for 10 minutes at room temperature to pellet the cells.
- Discard the supernatant and resuspend the cell pellet in a fresh balanced salt solution.
- Repeat the wash step two more times to remove any remaining platelets and Polysucrose 400.
- Cell Counting and Viability: Resuspend the final cell pellet in an appropriate buffer or cell culture medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).





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Figure 2. Experimental workflow for PBMC isolation using a **Polysucrose 400** density gradient.



Other Applications

Beyond cell separation, **Polysucrose 400** finds use in several other research areas:

- Organelle Isolation: Gradients of Polysucrose 400 can be used to isolate subcellular organelles such as mitochondria, nuclei, and lysosomes.[1][2]
- Virus Purification: Due to its inert nature, it is suitable for the purification of viruses.
- Stabilizing Agent: It can be used to stabilize protein solutions and other biological macromolecules.
- Immunological Studies: Polysucrose 400 can function as a non-immunogenic carrier for haptens and other small molecules in immunological research.[5]
- Nucleic Acid Hybridization: It is a component of Denhardt's solution, used to block nonspecific binding of probes to membranes in Southern and Northern blotting.

Storage and Handling

Storage: **Polysucrose 400** powder should be stored in a dry place at room temperature. When stored correctly in a well-sealed container, it is stable for several years.[1]

Handling: **Polysucrose 400** is considered non-hazardous. However, standard laboratory safety precautions should be observed, including wearing gloves, and eye protection. Avoid inhalation of the powder by using a fume hood or wearing a dust mask.

Stability: **Polysucrose 400** is stable in neutral and alkaline solutions. It is susceptible to hydrolysis at a pH below 3, especially at elevated temperatures.[6] Solutions can be sterilized by autoclaving at 110°C for 30 minutes at a neutral pH.[5]

Conclusion

Polysucrose 400 is a robust and versatile tool for researchers in the biological and biomedical sciences. Its unique combination of high molecular weight, high solubility, and low osmotic activity makes it an excellent medium for the gentle and effective separation of cells and subcellular components. The detailed protocols and physicochemical data provided in this guide aim to facilitate its effective use in the laboratory.



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